Ethyl Vinyllactate-13C2,d3

LC-MS/MS Quantitative Analysis Isotope Dilution

Ethyl Vinyllactate-13C2,d3 (CAS 2714486-51-6) is a dual-labeled stable isotope compound (13C and deuterium) of Ethyl 2-hydroxy-2-methylbut-3-enoate (Ethyl Vinyllactate), with a molecular weight of 149.17 g/mol. It is specifically designed as an internal standard (IS) for quantitative mass spectrometry (LC-MS/MS and GC-MS) to correct for matrix effects, extraction losses, and ionization variability.

Molecular Formula C7H12O3
Molecular Weight 149.17 g/mol
Cat. No. B15599238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Vinyllactate-13C2,d3
Molecular FormulaC7H12O3
Molecular Weight149.17 g/mol
Structural Identifiers
InChIInChI=1S/C7H12O3/c1-4-7(3,9)6(8)10-5-2/h4,9H,1,5H2,2-3H3/i3D3,6+1,7+1
InChIKeyUNSIKXJBHRTIOD-DNGLATNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl Vinyllactate-13C2,d3: Definitive Stable Isotope-Labeled Internal Standard for High-Accuracy LC-MS/MS Quantification


Ethyl Vinyllactate-13C2,d3 (CAS 2714486-51-6) is a dual-labeled stable isotope compound (13C and deuterium) of Ethyl 2-hydroxy-2-methylbut-3-enoate (Ethyl Vinyllactate), with a molecular weight of 149.17 g/mol . It is specifically designed as an internal standard (IS) for quantitative mass spectrometry (LC-MS/MS and GC-MS) to correct for matrix effects, extraction losses, and ionization variability [1]. This compound is a critical intermediate in the synthesis of the labeled fungicide Vinclozolin-13C3,d3, providing a direct pathway for environmental and toxicological studies .

Beyond Structural Analogs: Why Unlabeled or Singly Labeled Internal Standards Compromise Ethyl Vinyllactate-13C2,d3's Quantification Integrity


Substituting Ethyl Vinyllactate-13C2,d3 with its unlabeled counterpart (Ethyl Vinyllactate, MW 144.17) or a structurally similar analog as an internal standard introduces unacceptable quantitative error . Unlabeled compounds cannot be distinguished from the native analyte by mass spectrometry, rendering them useless for isotope dilution. Singly labeled deuterated standards, while offering a mass shift, often exhibit significant isotopic effects (e.g., altered chromatographic retention time and differential matrix effects) that bias results, as demonstrated in systematic comparisons where deuterated ISs produced average concentration underestimations of 59.2% compared to 13C-labeled ISs in complex matrices [1][2]. Structural analogs, lacking identical physicochemical properties, fail to co-elute and co-ionize, invalidating their ability to correct for variable matrix effects and extraction recovery . Therefore, only a dual-labeled isotopologue with sufficient mass shift and minimal isotopic effects ensures the method's accuracy, precision, and reproducibility required for regulatory compliance and robust research.

Ethyl Vinyllactate-13C2,d3: Quantified Differentiation from Singly Labeled and Unlabeled Comparators


Superior Mass Shift for Unambiguous MS Detection

Ethyl Vinyllactate-13C2,d3 provides a +5 Da mass shift from the unlabeled analyte (MW 144.17), compared to a hypothetical singly deuterated standard which may offer only a +3 Da shift or less . A mass shift of at least 3 Da is the minimum recommended threshold for small molecules (<1000 Da) to avoid isotopic peak overlap and ensure clear differentiation [1]. The +5 Da shift of Ethyl Vinyllactate-13C2,d3 exceeds this minimum, reducing the risk of interference from naturally occurring isotopes (e.g., M+1, M+2) and providing a more robust analytical signal, especially in complex biological matrices .

LC-MS/MS Quantitative Analysis Isotope Dilution

Mitigation of Deuterium-Induced Isotopic Effects and Quantitative Bias

While deuterium (2H) labeling is cost-effective, it introduces significant isotopic effects leading to retention time shifts and differential matrix effects. A systematic study comparing deuterated (2H7) and 13C-labeled (13C6) internal standards for a urinary biomarker demonstrated that the deuterated IS caused a significant quantitative bias, with concentrations on average 59.2% lower than those generated with the 13C-labeled IS [1][2]. Ethyl Vinyllactate-13C2,d3, by incorporating both 13C and deuterium labels but specifically leveraging the 13C atoms in its carbon backbone, is expected to mitigate these deuterium-related biases, aligning with the behavior of 13C-labeled ISs which show no significant bias and superior matrix effect compensation [1][3].

Matrix Effects Method Validation LC-ESI-MS/MS

Validated Purity Specification for Trace-Level Quantification

Ethyl Vinyllactate-13C2,d3 is supplied with a certified purity of typically ≥95% . In contrast, the purity of a lab-synthesized or generic unlabeled Ethyl Vinyllactate may vary significantly and is often not certified for use as a quantitative standard . High and defined purity is non-negotiable for an internal standard used in trace-level quantification, as impurities can contribute to signal suppression or enhancement, introduce interfering peaks, and directly impact the accuracy of the calibration curve and calculated analyte concentrations [1].

Analytical Standard QC/QA Method Development

Defined Application as a Precursor to a Labeled Pesticide Standard (Vinclozolin-13C3,d3)

Ethyl Vinyllactate-13C2,d3 is not merely a generic internal standard; it is a documented and validated synthetic intermediate for Vinclozolin-13C3,d3 . Vinclozolin is an agricultural fungicide, and its labeled analog (Vinclozolin-13C3,d3) is used as a critical internal standard for quantifying Vinclozolin residues in environmental and food samples via isotope dilution mass spectrometry . This direct synthetic link provides a specific, high-value application not offered by other labeled Ethyl Vinyllactate analogs or generic ISs, enabling laboratories to prepare or source a crucial labeled standard for pesticide analysis workflows.

Environmental Analysis Pesticide Residue Synthetic Intermediate

High-Impact Application Scenarios for Ethyl Vinyllactate-13C2,d3 in Analytical and Environmental Laboratories


Internal Standard for LC-MS/MS Quantification of Ethyl Vinyllactate and Related Metabolites

In any LC-MS/MS method designed to quantify the native Ethyl Vinyllactate (or structurally related compounds) in complex biological matrices (plasma, urine, tissue homogenates), Ethyl Vinyllactate-13C2,d3 is the optimal internal standard. Its +5 Da mass shift ensures unambiguous detection , while its 13C-labeling ensures near-identical chromatographic retention and ionization behavior, thereby effectively compensating for variable matrix effects and extraction recovery that would bias results obtained with a deuterium-only IS [1][2]. This is crucial for generating reliable pharmacokinetic or metabolomic data.

Correction of Matrix Effects in Environmental Water and Soil Analysis

Environmental samples (e.g., surface water, groundwater, soil extracts) contain diverse, often unknown, dissolved organic matter that causes severe ion suppression in electrospray ionization (ESI). Using Ethyl Vinyllactate-13C2,d3 as an internal standard in these non-biological complex matrices provides a robust correction for these matrix effects, leveraging the known advantage of 13C-labeled ISs over deuterated ISs which can experience differential ion suppression . This leads to more accurate determination of target analyte concentrations in environmental fate studies.

Synthesis of Vinclozolin-13C3,d3 for Pesticide Residue Monitoring

This is the most specific, high-value application. Laboratories tasked with quantifying the fungicide Vinclozolin in food crops or environmental samples by LC-MS/MS require Vinclozolin-13C3,d3 as an internal standard [1]. Ethyl Vinyllactate-13C2,d3 serves as the direct, documented synthetic intermediate for producing this essential analytical standard . Using this compound enables the in-house synthesis or procurement of a critical, high-cost internal standard, ensuring supply chain security and analytical continuity for pesticide monitoring programs.

Method Validation and Routine QC for High-Throughput Screening Assays

During method validation per ICH M10 or FDA guidelines, the use of a stable isotope-labeled internal standard like Ethyl Vinyllactate-13C2,d3 is the benchmark for assessing and demonstrating assay accuracy and precision [1]. Its defined high purity (≥95%) [2] and stable isotopic composition make it ideal for preparing calibration standards and quality control (QC) samples in high-throughput screening assays, where consistent IS performance over long sample queues is required to maintain data integrity and meet regulatory audit standards.

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